

synthesis of 2,4,6-trimethylbenzyl alcohol from mesitylene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

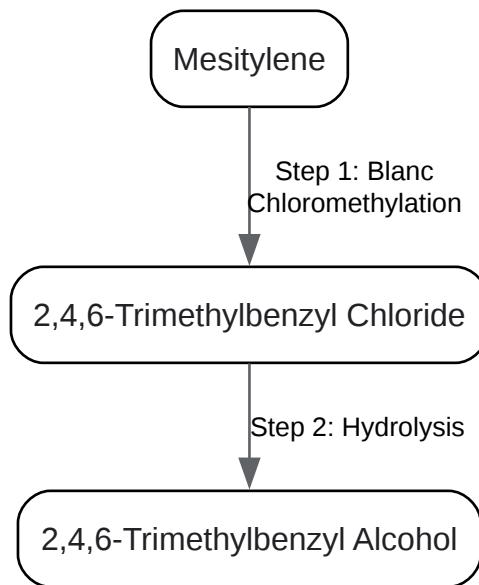
Compound Name: *2,4,6-Trimethylbenzyl alcohol*

Cat. No.: *B1581423*

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **2,4,6-Trimethylbenzyl Alcohol** from Mesitylene

Abstract


This technical guide provides a comprehensive overview of a robust and well-established method for the synthesis of **2,4,6-Trimethylbenzyl alcohol**, a valuable intermediate in the fields of fine chemicals and pharmaceutical development. The synthesis commences from the readily available starting material, mesitylene (1,3,5-trimethylbenzene). The core of this guide focuses on a two-step synthetic sequence: the Blanc chloromethylation of mesitylene to yield 2,4,6-trimethylbenzyl chloride, followed by its subsequent hydrolysis to the target alcohol. This document furnishes detailed experimental protocols, mechanistic insights, safety imperatives, and characterization data, intended for an audience of researchers, chemists, and drug development professionals.

Introduction: The Utility of 2,4,6-Trimethylbenzyl Alcohol

2,4,6-Trimethylbenzyl alcohol, also known as mesyilmethanol, is a substituted benzyl alcohol with the chemical formula $(\text{CH}_3)_3\text{C}_6\text{H}_2\text{CH}_2\text{OH}$.^[1] It serves as a crucial building block in organic synthesis, finding application in the preparation of more complex molecules, including pharmaceutical intermediates and specialized polymers.^{[1][2]} Its physical properties are summarized in the table below.

Property	Value
CAS Number	4170-90-5[3]
Molecular Formula	C ₁₀ H ₁₄ O[3]
Molecular Weight	150.22 g/mol [1]
Appearance	White to light yellow crystalline solid[4][5]
Melting Point	87-89 °C[1]
Boiling Point	140 °C at 15 mmHg[1]

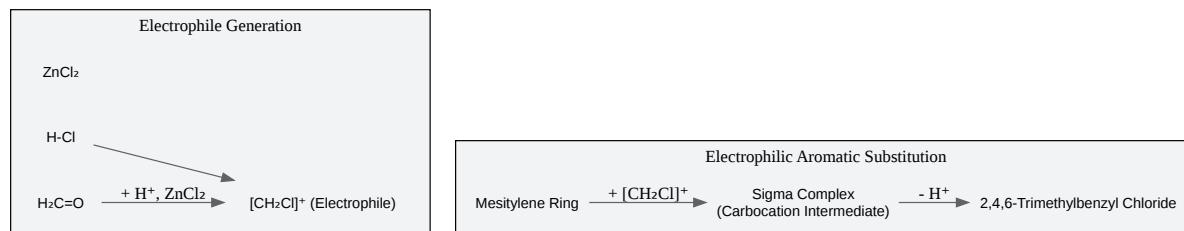
The synthetic approach detailed herein is predicated on its efficiency and scalability, utilizing mesitylene as a cost-effective and accessible precursor. The overall transformation is depicted in the workflow below.

[Click to download full resolution via product page](#)

Figure 1: High-level workflow for the synthesis of **2,4,6-trimethylbenzyl alcohol**.

Synthetic Methodology: A Two-Step Approach

The conversion of mesitylene to **2,4,6-trimethylbenzyl alcohol** is most effectively achieved through a two-step process. The first step introduces a functional handle via chloromethylation,


which is then converted to the desired alcohol functionality in the second step.

Step 1: Blanc Chloromethylation of Mesitylene

The Blanc reaction is a classic electrophilic aromatic substitution used to introduce a chloromethyl group (-CH₂Cl) onto an aromatic ring.^{[6][7]} This reaction is particularly effective for activated aromatic compounds like mesitylene, where the three methyl groups act as electron-donating activators, facilitating the electrophilic attack.

2.1.1. Mechanistic Rationale

The reaction proceeds under acidic conditions with a Lewis acid catalyst, typically zinc chloride (ZnCl₂).^[6] Formaldehyde is protonated by hydrochloric acid, which, in coordination with the Lewis acid, generates a highly electrophilic species—likely a (chloromethyl)oxonium cation or a chlorocarbenium cation.^[6] The π -electrons of the mesitylene ring attack this electrophile, leading to the formation of a carbocation intermediate (a sigma complex), which then rapidly rearomatizes by losing a proton. The resulting benzyl alcohol is subsequently converted to the more stable benzyl chloride under the reaction conditions.^{[6][8]}

[Click to download full resolution via product page](#)

Figure 2: Simplified mechanism of the Blanc chloromethylation reaction.

2.1.2. Critical Safety Considerations

WARNING: The Blanc chloromethylation reaction is known to produce bis(chloromethyl) ether as a byproduct, which is a potent human carcinogen.^{[6][9]} All operations must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.^{[1][10]} A thorough risk assessment should be performed before commencing any work.^[10]

2.1.3. Detailed Experimental Protocol


- **Apparatus Setup:** Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube for introducing hydrogen chloride (HCl) gas. The outlet of the condenser should be connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize excess HCl.
- **Reagent Charging:** To the flask, add mesitylene (1.0 eq) and paraformaldehyde (1.2 eq). Add a suitable solvent such as glacial acetic acid or a chlorinated hydrocarbon.
- **Catalyst Addition:** Add anhydrous zinc chloride ($ZnCl_2$) (0.5-1.0 eq) to the stirred mixture.
- **Reaction Execution:** Heat the mixture to 60-70 °C. Bubble dry HCl gas through the stirred mixture at a steady rate. The reaction is typically complete within 2-4 hours, which can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and water. The product will separate as an organic layer.
- **Extraction & Purification:** Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,4,6-trimethylbenzyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis of 2,4,6-Trimethylbenzyl Chloride

The conversion of the benzyl chloride intermediate to the target benzyl alcohol is a standard nucleophilic substitution reaction. Hydrolysis can be achieved by heating the chloride with an aqueous solution of a weak base, such as sodium carbonate or calcium carbonate.

2.2.1. Mechanistic Rationale

The benzylic carbon is susceptible to nucleophilic attack by water or hydroxide ions. The reaction proceeds via an SN1 or SN2 mechanism, depending on the conditions. The presence of a weak base neutralizes the HCl formed during the reaction, driving the equilibrium towards the product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-三甲基苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,4,6-Trimethylbenzyl alcohol | 4170-90-5 | FT34610 [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. 2,4,6-Trimethylbenzyl alcohol,4170-90-5 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhchemical.com]
- 6. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 7. Blanc Reaction [organic-chemistry.org]

- 8. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. orgsyn.org [orgsyn.org]
- To cite this document: BenchChem. [synthesis of 2,4,6-trimethylbenzyl alcohol from mesitylene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581423#synthesis-of-2-4-6-trimethylbenzyl-alcohol-from-mesitylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com